1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
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Description
1-benzyl-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C20H19NO3S and its molecular weight is 353.44. The purity is usually 95%.
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Scientific Research Applications
Modification and Reactivity Studies
Studies have been conducted on the modification of both the electrophilic center and substituents on the nonleaving group in pyridinolysis, exploring the kinetic behavior and reaction mechanisms. For instance, the reactivity of O-4-nitrophenyl thionobenzoate towards different pyridines shows significant variations when the electrophilic center changes from C=O to C=S, highlighting the influence of substituents and the electronic nature on reaction mechanisms (Um et al., 2006).
Synthesis and Antimicrobial Applications
Several studies have focused on the synthesis of novel compounds containing phenylsulfonyl moiety and their antimicrobial activities. Novel series of pyrazolo[1,5-a]pyrimidines and 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones have been synthesized, showing promising antimicrobial activities against a range of bacteria and fungi, indicating their potential use in drug development (Alsaedi et al., 2019); (Elgemeie et al., 2017).
Corrosion Inhibition
Compounds with the phenylsulfonyl group have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic media. For example, benzotriazole derivatives with phenylsulfonyl groups show excellent corrosion inhibition performance on copper, demonstrating the role of these compounds in protecting metals from corrosion (Khaled et al., 2009).
Materials Science Applications
In materials science, novel soluble fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, exhibiting high thermal stability, excellent solubility, and potential use in advanced material applications due to their desirable physical properties (Liu et al., 2013).
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-benzyl-4,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-15-13-16(2)21(14-17-9-5-3-6-10-17)20(22)19(15)25(23,24)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOLFYIZIGKFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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